N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to Bortezomib , a therapeutic proteasome inhibitor used for the treatment of cancers. Bortezomib is a modified dipeptidyl boronic acid, indicated for the treatment of relapsed multiple myeloma and mantle cell lymphoma . It inhibits the mammalian 26S proteasome, which is important in regulating the intracellular concentration of specific proteins to maintain homeostasis within cells .
科学的研究の応用
Efficient Synthesis Methods
Oxidative C-C/N-N Bond-Formation Cascade :A notable study presented an efficient formation of pyrazoles, which shares structural similarity with N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide, from simple starting materials like amines, ketones, and nitriles without the need for carcinogenic hydrazines or metal catalysts. This method offers an alternative pathway for synthesizing complex pyrazole derivatives, potentially including this compound, with improved safety and environmental profiles (Neumann, Suri, & Glorius, 2010).
Applications in Medicinal Chemistry
Antibacterial, Antifungal, and Anticancer Evaluation :Research into pyrazine-2-carboxamide derivatives has shown promising biological activities. For instance, a compound closely related to this compound was synthesized and characterized, demonstrating significant antibacterial, antifungal, and anticancer activities against various strains and cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).
Potential for Energetic Materials
High Performing, Low Sensitivity Energetic Materials :Polycyclic N-oxides based on pyrazine structures have been developed, showcasing excellent explosive properties while maintaining low sensitivity, indicative of the potential of this compound and related compounds in the field of energetic materials. These findings suggest a pathway toward safer and more efficient explosive compounds (Snyder et al., 2019).
作用機序
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXXVFNJCAWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。